N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10(19)15-12-6-4-5-11(9-12)14-17-16-13-7-2-3-8-18(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWIAPZEDCRFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Carbonyl Derivatives
The triazole ring is constructed via [3+2] cycloaddition between hydrazine and α,β-unsaturated carbonyl compounds. For example, heating piperidine-2-carboxaldehyde with methyl hydrazinecarboxylate in ethanol at 80°C for 12 hours yields 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine-3-carboxylate (78% yield). Acid hydrolysis removes the ester group, producing the free triazolopyridine.
Reaction Conditions:
Catalytic Hydrogenation of Aromatic Precursors
Partially saturating the pyridine ring is achieved via hydrogenation. Using 10% Pd/C under 30 psi H₂ in methanol reducestriazolo[4,3-a]pyridine to its 5,6,7,8-tetrahydro derivative quantitatively. This step requires careful control to avoid over-reduction of the triazole ring.
Optimized Parameters:
Functionalization with the Acetamide Moiety
Buchwald-Hartwig Amination
Coupling 3-bromophenylacetamide with the triazolopyridine core employs palladium catalysis. A mixture of Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours achieves 85% coupling efficiency.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–85% | |
| Turnover Frequency | 12 h⁻¹ | |
| Purity (HPLC) | 98.2% |
Direct Acetylation of 3-Aminophenyltriazolopyridine
Treating 3-amino-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine with acetyl chloride in dichloromethane (0°C, 2 hours) provides the acetamide derivative in 92% yield. Excess triethylamine scavenges HCl, preventing N-acetyl deprotonation.
Side Reactions:
Process Optimization and Scalability
Solvent Screening for Cyclization
A study comparing polar aprotic solvents revealed DMF as optimal for triazole ring closure (Table 1).
Table 1: Solvent Effects on Cyclization Yield
| Solvent | Dielectric Constant | Yield (%) | |
|---|---|---|---|
| DMF | 36.7 | 88 | |
| DMSO | 46.7 | 82 | |
| Ethanol | 24.3 | 68 |
Temperature-Dependent Reaction Kinetics
Arrhenius analysis of the hydrogenation step (20–50°C) gave an activation energy of 45 kJ/mol, indicating diffusion-limited behavior above 30°C. Maintaining 25°C maximizes throughput while avoiding thermal degradation.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine Derivatives
- N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0): This analog replaces the pyridine ring with a pyridazine core. Pyridazine’s additional nitrogen atom increases polarity but may reduce metabolic stability due to higher susceptibility to enzymatic oxidation.
Triazolo[4,3-a]pyrazine Derivatives
- Sitagliptin Impurity (CAS 764667-65-4):
The triazolo-pyrazine core in this DPP-4 inhibitor-related compound introduces a second nitrogen in the six-membered ring, improving binding to the DPP-4 enzyme’s catalytic site. However, the trifluoromethyl and fluorophenyl substituents in sitagliptin derivatives increase lipophilicity, which may enhance CNS penetration but also raise toxicity risks compared to the target compound’s simpler phenyl-acetamide structure .
Substituent Modifications
Acetamide-Linked Sulfanyl Groups
- However, the chloro and trifluoromethyl groups increase molecular weight (MW = 367.75 g/mol) and logP, reducing aqueous solubility compared to the target compound’s acetamide-phenyl system (MW ≈ 270–300 g/mol) .
Alkyl Chain Variations
- 2-(6-Chloroindol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide (CAS 1574406-47-5):
The propyl linker and indole substituent extend the molecule’s conformational flexibility, which may improve binding to G-protein-coupled receptors (GPCRs). However, the indole’s aromaticity could increase off-target interactions compared to the target compound’s simpler phenyl group .
Pharmacological Activity Comparisons
The target compound’s acetamide-phenyl group likely confers moderate DPP-4 inhibition (similar to sitagliptin impurities) but with fewer off-target effects due to the absence of strong electron-withdrawing groups like CF₃.
Biological Activity
N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymes : These compounds often target specific enzymes involved in cellular signaling pathways. For instance, triazole derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase pathways, impacting inflammatory responses .
- Anticancer Activity : Studies have shown that derivatives containing the triazole ring exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of key signaling pathways .
Biological Activity Profiles
The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| COX Inhibition | 12.5 | |
| Antiproliferative (HeLa cells) | 15.0 | |
| iNOS Inhibition | 20.0 |
Case Studies
- Anticancer Efficacy : A study on a related compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Inflammation Modulation : Another investigation revealed that triazole derivatives could effectively inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory applications .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence biological activity. For example:
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance potency against COX enzymes.
- Variations in the Triazole Structure : Altering the nitrogen positions within the triazole ring can lead to increased selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
